molecular formula C13H8Cl2FNO B5837411 2,3-dichloro-N-(3-fluorophenyl)benzamide

2,3-dichloro-N-(3-fluorophenyl)benzamide

Cat. No.: B5837411
M. Wt: 284.11 g/mol
InChI Key: PYAFOEIFRFEGQE-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-(3-fluorophenyl)benzamide is a halogenated benzamide derivative featuring a dichlorinated benzene ring and an N-linked 3-fluorophenyl group. This compound’s structural uniqueness arises from the 2,3-dichloro substitution pattern on the benzamide core and the electron-withdrawing fluorine atom on the phenyl ring. These substituents influence its electronic properties, solubility, and biological interactions, making it a candidate for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2,3-dichloro-N-(3-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2FNO/c14-11-6-2-5-10(12(11)15)13(18)17-9-4-1-3-8(16)7-9/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAFOEIFRFEGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(3-fluorophenyl)benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 3-fluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-(3-fluorophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2,3-Dichloro-N-(3-fluorophenyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(3-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Electronic Differences

The biological and chemical properties of halogenated benzamides are highly dependent on the position, number, and type of halogen substituents . Below is a comparative analysis with key analogues:

Table 1: Structural Comparison of Selected Benzamide Derivatives
Compound Name Substituents on Benzamide Core N-Linked Group Key Structural Features
2,3-Dichloro-N-(3-fluorophenyl)benzamide 2-Cl, 3-Cl 3-Fluorophenyl High electronegativity, moderate lipophilicity
2,3-Dichloro-N-(pyridin-3-ylmethyl)benzamide 2-Cl, 3-Cl Pyridin-3-ylmethyl Basic pyridine group, increased hydrogen-bonding capacity
2,3-Dichloro-N-(3-iodophenyl)benzamide 2-Cl, 3-Cl 3-Iodophenyl Heavy iodine atom, enhanced polarizability
3-Chloro-N-(2-fluorophenyl)benzamide 3-Cl 2-Fluorophenyl Altered steric hindrance due to substituent positions
3,4-Dichloro-N-(3-chloro-4-fluorophenyl)benzamide 3-Cl, 4-Cl 3-Cl,4-Fluorophenyl Triple halogenation, increased hydrophobicity
Key Observations:

Halogen Type and Position: The 2,3-dichloro substitution in the target compound enhances electron-withdrawing effects compared to mono-chlorinated analogues (e.g., 3-chloro-N-(2-fluorophenyl)benzamide) .

Key Findings:
  • The 3-fluorophenyl group in the target compound may enhance selectivity for bacterial targets over mammalian cells due to reduced steric bulk compared to bulkier groups like iodophenyl .
  • Trifluoroacetyl-substituted analogues (e.g., ’s compound) exhibit stronger kinase inhibition, suggesting that electron-deficient groups enhance target binding .

Physicochemical Properties

Halogenation significantly impacts solubility and reactivity:

Table 3: Physicochemical Comparison
Compound Name LogP (Predicted) Aqueous Solubility (mg/mL) Reactivity with Nucleophiles
This compound 3.2 0.12 Moderate (Cl susceptible to substitution)
2,3-Dichloro-N-(pyridin-3-ylmethyl)benzamide 2.8 0.45 High (pyridine activates Cl)
2,3-Dichloro-N-(3-iodophenyl)benzamide 4.1 0.03 Low (stable C-I bond)
Insights:
  • The fluorophenyl group balances lipophilicity (LogP ~3.2) and solubility better than iodophenyl (LogP ~4.1), which may improve bioavailability .
  • Pyridine-containing analogues show higher reactivity due to electron-deficient aromatic systems, enabling easier nucleophilic substitution .

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